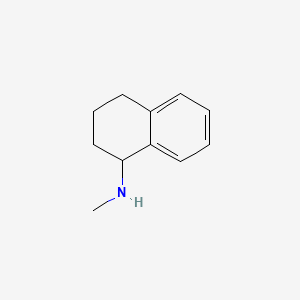

N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Description

The exact mass of the compound N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,11-12H,4,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQEUPNKUYMHYPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70275501 | |

| Record name | N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10409-15-1 | |

| Record name | N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Physical Properties of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. Due to the limited availability of experimentally determined data for this specific compound, this guide also includes computed properties and data from closely related analogs to provide a thorough understanding. Furthermore, detailed, generalized experimental protocols for determining key physical properties of liquid amines are presented.

Core Physical and Chemical Properties

N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a cyclic secondary amine with a tetralin core. Its physical state at room temperature is liquid. The following tables summarize the available quantitative data for this compound.

Table 1: General and Computed Properties of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅N | PubChem[1] |

| Molecular Weight | 161.24 g/mol | PubChem[1] |

| Physical Form | Liquid | Sigma-Aldrich |

| XLogP3 | 2.1 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed)[1] |

| Rotatable Bond Count | 1 | PubChem (Computed)[1] |

Table 2: Physical Properties of Related Compounds

| Compound | Boiling Point (°C) | Boiling Point (K) | Source |

| 1-methyl-1,2,3,4-tetrahydronaphthalene | 220.46 - 220.54 | 493.61 - 493.69 | NIST WebBook[2] |

The presence of the N-methylamino group in the target compound is expected to increase the boiling point relative to 1-methyl-1,2,3,4-tetrahydronaphthalene due to hydrogen bonding capabilities.

Experimental Protocols

The following are detailed, generalized methodologies for determining the key physical properties of liquid amines like N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.

Determination of Boiling Point (Micro Method)

This method is suitable for small sample volumes.

Apparatus:

-

Thiele tube

-

Thermometer (0-300 °C range)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or heating mantle

-

Stand and clamps

Procedure:

-

A small amount of the liquid amine sample (approximately 0.5 mL) is placed into the small test tube.

-

A capillary tube, with its sealed end uppermost, is placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

The thermometer and test tube assembly are clamped so that they are immersed in the heating oil within the Thiele tube. The heating oil level should be above the sample level but below the opening of the test tube.

-

The side arm of the Thiele tube is gently heated.[3]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to be drawn up into the capillary tube.[3][4] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

Determination of Solubility

Qualitative Solubility in Water and Organic Solvents:

Apparatus:

-

Small test tubes

-

Pipettes or droppers

-

Vortex mixer (optional)

Procedure:

-

Add approximately 1 mL of the solvent (e.g., water, ethanol, diethyl ether, dichloromethane) to a clean test tube.

-

Add 2-3 drops of the N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine sample to the solvent.

-

Agitate the mixture vigorously for 1-2 minutes. A vortex mixer can be used for thorough mixing.

-

Observe the mixture. If the resulting solution is clear and homogenous, the amine is considered soluble. If the mixture is cloudy, forms a separate layer, or contains undissolved droplets, it is considered insoluble or sparingly soluble.

Solubility in Acidic and Basic Solutions:

Procedure:

-

Following the procedure for water solubility, if the amine is found to be insoluble in water, its basicity can be confirmed by its solubility in an acidic solution.

-

To the test tube containing the water-insoluble amine, add 5% aqueous hydrochloric acid dropwise while agitating.

-

Observation of the amine dissolving to form a clear solution indicates the formation of a water-soluble ammonium salt, confirming the basic nature of the amine.

-

A similar test can be performed with a 5% aqueous sodium hydroxide solution to check for any acidic properties, although for a simple amine, no reaction is expected.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties discussed.

References

An In-Depth Technical Guide to N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: Structure, Synthesis, and Potential Pharmacological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a synthetic organic compound of significant interest within the fields of medicinal chemistry and pharmacology. Its core structure, a tetralin moiety with a methylamino group at the 1-position, serves as a foundational scaffold for a range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical structure, plausible synthetic routes, and the anticipated pharmacological profile of this compound, with a particular focus on its relationship to known monoamine reuptake inhibitors. All quantitative data is summarized in structured tables, and detailed experimental protocols, where available, are provided. Visualizations of key chemical transformations and potential biological pathways are presented using Graphviz diagrams to facilitate a deeper understanding of the concepts discussed.

Chemical Structure and Properties

N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a bicyclic secondary amine. The molecule consists of a fused benzene ring and a cyclohexene ring, forming the 1,2,3,4-tetrahydronaphthalene (tetralin) core. A methylamino (-NHCH₃) group is attached to the first carbon atom of the saturated ring.

Below is a visualization of the chemical structure of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.

Figure 1. Chemical structure of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.

Table 1: Chemical and Physical Properties [1]

| Property | Value |

| Molecular Formula | C₁₁H₁₅N |

| Molecular Weight | 161.24 g/mol |

| IUPAC Name | N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |

| CAS Number | 10409-15-1 |

| SMILES | CNC1CCCC2=CC=CC=C12 |

| InChI Key | JQEUPNKUYMHYPW-UHFFFAOYSA-N |

| Physical Form | Liquid |

Synthesis

A common and effective method for the synthesis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is the reductive amination of 1-tetralone.[2][3] This two-step, one-pot reaction involves the formation of an imine intermediate from 1-tetralone and methylamine, followed by its reduction to the desired secondary amine.

Figure 2. Plausible synthesis pathway via reductive amination.

Experimental Protocol: Reductive Amination of 1-Tetralone

Materials:

-

1-Tetralone

-

Methylamine (solution in a suitable solvent, e.g., THF or ethanol)

-

Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent

-

Methanol or another suitable protic solvent

-

Glacial acetic acid (optional, as a catalyst for imine formation)

-

Diethyl ether or other suitable extraction solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 1-tetralone in methanol.

-

Add a solution of methylamine to the flask. The molar equivalent of methylamine should be in slight excess relative to 1-tetralone.

-

If desired, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.

-

Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for the formation of the imine intermediate.

-

In a separate container, dissolve sodium cyanoborohydride in a minimal amount of methanol.

-

Slowly add the sodium cyanoborohydride solution to the reaction mixture. The addition should be done carefully, as gas evolution may occur.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Remove the bulk of the methanol under reduced pressure.

-

Add saturated sodium bicarbonate solution to the aqueous residue to neutralize any remaining acid and basify the mixture.

-

Extract the aqueous layer with diethyl ether (or another suitable organic solvent) multiple times.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (approx. 7.0-7.3 ppm), a singlet for the N-methyl group (approx. 2.4 ppm), multiplets for the aliphatic protons of the tetralin ring, and a broad singlet for the N-H proton.[4] |

| ¹³C NMR | Aromatic carbons (approx. 125-140 ppm), an aliphatic carbon attached to the nitrogen (approx. 50-60 ppm), a signal for the N-methyl carbon (approx. 30-35 ppm), and other aliphatic carbons in the tetralin ring.[4] |

| IR Spectroscopy | N-H stretch (a single, sharp band around 3300-3500 cm⁻¹ for the secondary amine), C-H stretches (aromatic and aliphatic), and C=C stretches (aromatic).[4] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (161.24 g/mol ). Characteristic fragmentation patterns would include the loss of the methyl group and cleavage of the aliphatic ring.[4] |

Pharmacological Profile and Potential Applications

The structural similarity of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine to the core of the well-known selective serotonin reuptake inhibitor (SSRI) Sertraline suggests that this compound may exhibit affinity for monoamine transporters, particularly the serotonin transporter (SERT) and the dopamine transporter (DAT).[5] Sertraline itself is a potent inhibitor of SERT.

Figure 3. Potential interaction with the serotonin transporter.

Monoamine Transporter Binding

While no specific binding affinity data (e.g., Kᵢ values) for N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine at SERT and DAT were found in the searched literature, it is hypothesized that it would act as a ligand for these transporters. The potency and selectivity would be significantly influenced by the absence of the dichlorophenyl substituent present in Sertraline.

Table 3: Anticipated Pharmacological Targets

| Target | Predicted Interaction | Rationale |

| Serotonin Transporter (SERT) | Potential Inhibitor | Structural analog of the core of Sertraline, a potent SERT inhibitor.[5] |

| Dopamine Transporter (DAT) | Potential Inhibitor | The tetralin-amine scaffold is known to interact with DAT. |

Research Applications

Given its structural features, N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can serve as a valuable tool in several areas of research:

-

Lead Compound for Drug Discovery: It can be used as a starting point for the synthesis of novel derivatives with modified selectivity and potency for various monoamine transporters.[6]

-

Structure-Activity Relationship (SAR) Studies: By comparing the activity of this core structure with its more complex analogs, researchers can elucidate the key molecular features required for high-affinity binding and functional activity at SERT, DAT, and other related targets.

-

Tool Compound in Neuropharmacology: This molecule can be used in in vitro and in vivo studies to investigate the pharmacological effects of dual or non-selective monoamine reuptake inhibition.

Conclusion

N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine represents a chemically tractable and pharmacologically relevant molecule. Its straightforward synthesis via reductive amination makes it an accessible building block for further chemical exploration. The strong structural precedent set by Sertraline and other bioactive tetralin-based compounds underscores its potential as a modulator of monoamine neurotransmission. Future research should focus on the detailed experimental characterization of its spectroscopic properties and a thorough in vitro and in vivo pharmacological evaluation to determine its precise affinity, selectivity, and functional activity at monoamine transporters. Such studies will be crucial in unlocking the full potential of this compound and its derivatives in the development of novel therapeutics for neurological and psychiatric disorders.

References

- 1. N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | C11H15N | CID 46475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]

N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: A Technical Overview

CAS Number: 10409-15-1

This technical guide provides an in-depth overview of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, a synthetic organic compound with applications in chemical research and as a key intermediate in the development of pharmacologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, also known as N-methyltetralin-1-amine, is a secondary amine derivative of tetralin.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 10409-15-1 | [1][2] |

| Molecular Formula | C₁₁H₁₅N | [1][2] |

| Molecular Weight | 161.24 g/mol | [2] |

| IUPAC Name | N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | [2] |

| Physical Form | Liquid | [2] |

| InChI Key | JQEUPNKUYMHYPW-UHFFFAOYSA-N | [2] |

Synthesis and Chemical Reactivity

While specific, detailed industrial synthesis protocols for N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine are not extensively published in peer-reviewed literature, its synthesis can be inferred from general organic chemistry principles and published methods for analogous compounds. A common synthetic route involves the reductive amination of 1-tetralone.

Conceptual Synthetic Workflow

The synthesis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can be conceptualized as a two-step process starting from 1-tetralone. The initial reaction involves the formation of an imine intermediate through condensation with methylamine, followed by reduction to the final secondary amine.

Caption: Conceptual workflow for the synthesis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.

The amine functionality of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine allows for a variety of chemical derivatizations, making it a valuable building block in medicinal chemistry.[3]

Applications in Research and Drug Development

N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine serves as a chiral building block for the synthesis of more complex molecules, particularly those targeting the central nervous system. Its structural similarity to neurotransmitters makes it a scaffold of interest in the design of novel therapeutic agents.[3] The tetralin moiety is a core component of various biologically active compounds.

Derivatives of this compound are investigated for a range of pharmacological activities. For instance, the structurally related compound sertraline, which features a dichlorophenyl substitution, is a well-known selective serotonin reuptake inhibitor (SSRI) used as an antidepressant.

Role as a Pharmaceutical Intermediate

The primary documented application of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is as an intermediate in organic synthesis.[3] Its chemical structure provides a versatile platform for the addition of various functional groups, enabling the exploration of structure-activity relationships in drug discovery programs.

Caption: Role as a core scaffold in a drug discovery workflow.

Safety and Handling

N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is associated with several hazard classifications. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

- 1. (1RS,4RS)-4-(3-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | C17H18ClN | CID 76969206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | C11H15N | CID 46475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | C17H18Cl3N | CID 13408687 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a synthetic compound of significant interest in medicinal chemistry and pharmacology. Structurally, it is a derivative of tetralin, featuring a methylamino group at the 1-position. This compound serves as a crucial chiral building block in the synthesis of various central nervous system agents due to its structural similarities to neurotransmitters.[1] Its primary significance lies in its role as a key structural motif in the development of selective serotonin reuptake inhibitors (SSRIs), most notably as a core component of the antidepressant drug Sertraline. This guide provides a comprehensive overview of its synonyms, chemical properties, synthesis, and biological activity, with a focus on its interaction with the serotonin transport system.

Chemical Identity and Synonyms

N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is identified by its IUPAC name and a variety of synonyms used in commercial and research contexts.

| Identifier Type | Identifier |

| IUPAC Name | N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine[2] |

| CAS Number | 10409-15-1[2] |

| Molecular Formula | C11H15N[2] |

| PubChem CID | 46475[2] |

A comprehensive list of its synonyms is provided below:

| Synonym |

| 1,2,3,4-Tetrahydro-N-methyl-1-naphthylamine[2] |

| Methyl-(1,2,3,4-tetrahydro-naphthalen-1-yl)-amine[2] |

| N-Methyltetralin-1-amine[2] |

| N-methyl-N-1,2,3,4-tetrahydronaphthalen-1-ylamine[2] |

| (R)-N-methyl-1,2,3,4- tetrahydronaphthalen-1-amine[2] |

| (1S)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |

Physicochemical Properties

The physicochemical properties of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine are crucial for its handling, formulation, and biological activity.

| Property | Value | Source |

| Molecular Weight | 161.24 g/mol | PubChem[2] |

| Physical Form | Liquid | Sigma-Aldrich |

| XLogP3 | 2.1 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

Experimental Protocols

Synthesis via Reductive Amination

A common and effective method for the synthesis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is the reductive amination of 1-tetralone with methylamine.[3] This one-pot reaction involves the formation of an intermediate imine, which is then reduced to the final amine product.

Materials:

-

1-Tetralone

-

Methylamine (solution in a suitable solvent, e.g., THF or ethanol)

-

Reducing agent (e.g., sodium borohydride (NaBH4), sodium triacetoxyborohydride (NaBH(OAc)3), or catalytic hydrogenation with H2/Pd/C)[4]

-

Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

-

Acid catalyst (optional, e.g., acetic acid)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-tetralone in the chosen anhydrous solvent.

-

Amine Addition: Add a solution of methylamine to the flask. An excess of the amine is often used to drive the reaction towards imine formation.

-

Imine Formation: If using an acid catalyst, add it to the mixture. Stir the reaction at room temperature for a designated period (typically 1-2 hours) to allow for the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add the reducing agent in portions. If using catalytic hydrogenation, the reaction mixture is subjected to a hydrogen atmosphere in the presence of a palladium on carbon catalyst.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.

Analytical Characterization

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation:

Due to the presence of a chiral center at the 1-position, enantiomeric separation is critical.

-

Column: A chiral stationary phase, such as one based on derivatized cellulose or amylose (e.g., CHIRAL ART Amylose-SA, Cellulose-SB).[5]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar organic modifier (e.g., 2-propanol or ethanol).[5] The exact ratio is optimized to achieve baseline separation.

-

Additive: A small percentage of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) may be added to improve peak shape and resolution.[5]

-

Detection: UV detection at a suitable wavelength (e.g., 220 nm).

Biological Activity and Signaling Pathway

The primary biological target of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine and its derivatives is the serotonin transporter (SERT). As a core component of the potent and selective serotonin reuptake inhibitor (SSRI) Sertraline, this chemical scaffold is known to block the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[6][7]

Mechanism of Action: Serotonin Reuptake Inhibition

-

Binding to SERT: N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is expected to bind to the serotonin transporter protein.

-

Inhibition of Reuptake: This binding competitively inhibits the reabsorption of serotonin from the synapse.

-

Increased Synaptic Serotonin: The blockage of reuptake leads to an increased concentration of serotonin in the synaptic cleft.

-

Enhanced Neurotransmission: The elevated levels of synaptic serotonin result in enhanced activation of postsynaptic serotonin receptors.

This mechanism is the foundation of the therapeutic effects of SSRIs in treating depression and other mood disorders.

Diagram: Logical Flow of Synthesis and Analysis

Caption: Workflow for the synthesis and analysis of the target compound.

Diagram: Serotonin Reuptake Inhibition Pathway

Caption: Mechanism of serotonin reuptake inhibition.

References

- 1. N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride [myskinrecipes.com]

- 2. N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | C11H15N | CID 46475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. m.youtube.com [m.youtube.com]

- 5. ymc.co.jp [ymc.co.jp]

- 6. Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sertraline - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, with a focus on its molecular weight. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and related fields.

Molecular Identity and Structure

N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with a structure that incorporates a tetralin core and a methylamino group.

Molecular Formula: C₁₁H₁₅N[1]

The molecular structure consists of a bicyclic aromatic system where one of the rings is saturated, and a methylamine substituent is attached to the 1-position of the saturated ring.

Physicochemical Properties

A critical parameter for any chemical compound in a research and development setting is its molecular weight. This property influences a wide range of experimental and physiological parameters, including reaction stoichiometry, dosage calculations, and pharmacokinetic modeling.

Molecular Weight Calculation

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The molecular formula for N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is C₁₁H₁₅N. The calculation is based on the standard atomic weights of Carbon (C), Hydrogen (H), and Nitrogen (N).

| Element | Symbol | Quantity | Standard Atomic Weight (amu) | Total Atomic Weight (amu) |

| Carbon | C | 11 | ~12.011[2][3] | 132.121 |

| Hydrogen | H | 15 | ~1.008[4][5][6] | 15.120 |

| Nitrogen | N | 1 | ~14.007[7][8][9] | 14.007 |

| Total | 161.248 |

Based on these atomic weights, the calculated molecular weight of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is approximately 161.25 g/mol . This value is consistent with the molecular weight provided in the PubChem database, which is 161.24 g/mol .[1]

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and characterization of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. The following outlines a general synthetic approach.

Synthesis via Reductive Amination

A common and effective method for the synthesis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is through the reductive amination of 1-tetralone.

Workflow for Reductive Amination:

Caption: Synthetic workflow for N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.

Methodology:

-

Imine Formation: 1-Tetralone is reacted with methylamine in a suitable solvent (e.g., methanol or ethanol). This reaction forms an imine intermediate. The reaction is typically carried out at room temperature or with gentle heating. An acid catalyst, such as acetic acid, can be used to facilitate this step.

-

Reduction: A reducing agent is added to the reaction mixture to reduce the imine to the corresponding amine. Common reducing agents for this purpose include sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). Sodium cyanoborohydride is often preferred as it is a milder reducing agent and can be used in a one-pot reaction.

-

Work-up and Purification: After the reaction is complete, the mixture is worked up to remove unreacted reagents and byproducts. This typically involves quenching the reaction with water, extracting the product into an organic solvent, and washing the organic layer. The final product is then purified using techniques such as column chromatography or distillation.

Potential Signaling Pathways and Logical Relationships

While specific signaling pathways for N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine are not extensively documented in publicly available literature, its structural similarity to known monoamine neurotransmitter reuptake inhibitors, such as sertraline, suggests potential interactions with monoaminergic systems.

Hypothesized Mechanism of Action:

Caption: Hypothesized interaction with monoamine transporters.

This diagram illustrates a potential mechanism where the compound could inhibit the reuptake of monoamine neurotransmitters, thereby increasing their concentration in the synaptic cleft and enhancing postsynaptic signaling. This is a common mechanism of action for many antidepressant and anxiolytic drugs. Further experimental validation is required to confirm this hypothesis.

References

- 1. N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | C11H15N | CID 46475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. byjus.com [byjus.com]

- 4. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 5. quora.com [quora.com]

- 6. Hydrogen - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Nitrogen - Wikipedia [en.wikipedia.org]

- 9. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

The Enigmatic Core: A Technical Overview of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine's Biological Profile

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine stands as a foundational scaffold in medicinal chemistry, primarily recognized as a key intermediate in the synthesis of more complex pharmaceutical agents. While extensive biological data on this specific molecule is not widely available in peer-reviewed literature, its structural similarity to known psychoactive compounds and its role as a building block for central nervous system (CNS) agents suggest a potential for inherent biological activity. This guide provides a comprehensive overview of the available information, contextualizes its significance within drug discovery, and details general experimental protocols relevant to its potential pharmacological investigation.

Introduction

The tetrahydronaphthalene amine moiety is a privileged scaffold in neuroscience drug discovery, forming the core of numerous compounds targeting monoamine transporters and receptors. N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, a simple derivative of this scaffold, serves as a crucial starting material in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other CNS-active molecules.[1] Its structural relationship to neurotransmitters suggests a potential interaction with various components of the central nervous system.[1] However, a detailed pharmacological characterization of the parent compound itself is not extensively documented in publicly accessible scientific literature.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅N | PubChem |

| Molecular Weight | 161.24 g/mol | PubChem |

| IUPAC Name | N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | PubChem |

| CAS Number | 10409-15-1 | PubChem |

Known Biological Context and Derivatives

While direct biological activity data for N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is scarce, its significance is underscored by its role in the synthesis of potent and selective neuropharmacological agents. The most notable example is its structural relationship to the antidepressant sertraline, a potent SSRI. Sertraline's chemical name is (1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine, highlighting the shared N-methyl-tetrahydronaphthalen-1-amine core.

The biological activity of various derivatives provides insights into the potential, yet unconfirmed, targets of the parent compound. These derivatives have been investigated for their affinity and activity at a range of receptors and transporters, including:

-

Serotonin Transporter (SERT): As exemplified by sertraline, elaboration of the core structure can lead to potent and selective inhibition of serotonin reuptake.

-

Dopamine and Norepinephrine Transporters (DAT and NET): The aminotetralin scaffold is a well-established pharmacophore for monoamine transporters.

-

5-HT Receptors: Derivatives have been synthesized and tested for activity at various serotonin receptor subtypes.

The logical relationship between the core scaffold and its more complex, biologically active derivatives is illustrated in the diagram below.

Caption: From Core Scaffold to Biological Activity.

Postulated Biological Activity (Hypothetical)

Based on its structural features, N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine may exhibit weak to moderate affinity for monoamine transporters (SERT, DAT, NET). The presence of the N-methyl group and the aminotetralin core are common features in many monoamine reuptake inhibitors. It is plausible that this compound could serve as a non-selective monoamine reuptake inhibitor or a releasing agent, though likely with significantly lower potency than its more complex derivatives.

Experimental Protocols for Pharmacological Characterization

To elucidate the biological activity of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, a series of in vitro and in vivo experiments would be necessary. The following are detailed, generalized protocols for key assays that would be relevant for its characterization.

In Vitro Radioligand Binding Assays for Monoamine Transporters

This protocol describes a method to determine the binding affinity of the compound for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.

Objective: To determine the equilibrium dissociation constant (Ki) of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine at human monoamine transporters.

Materials:

-

HEK293 cells stably expressing human SERT, DAT, or NET.

-

Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET).

-

Test Compound: N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.

-

Reference Compounds: Fluoxetine (for SERT), GBR 12909 (for DAT), Desipramine (for NET).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid and a liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells expressing the transporter of interest to confluency.

-

Harvest cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test compound or reference compound.

-

Initiate the binding reaction by adding the cell membrane preparation (typically 20-50 µg of protein per well).

-

Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., 10 µM of the respective reference compound).

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Caption: Radioligand Binding Assay Workflow.

In Vivo Assessment of Locomotor Activity

This protocol describes a method to assess the potential stimulant or depressant effects of the compound on spontaneous locomotor activity in rodents.

Objective: To evaluate the effect of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine on horizontal and vertical locomotor activity in mice.

Materials:

-

Male C57BL/6 mice (8-10 weeks old).

-

Test Compound: N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine dissolved in a suitable vehicle (e.g., saline or 0.5% carboxymethylcellulose).

-

Vehicle control.

-

Open-field activity chambers equipped with infrared beams to automatically track movement.

-

Syringes and needles for administration (e.g., intraperitoneal injection).

Procedure:

-

Habituation:

-

For 2-3 days prior to the experiment, habituate the mice to the testing room and the injection procedure (e.g., handle and inject with vehicle).

-

On the test day, allow mice to acclimate to the testing room for at least 60 minutes before the experiment begins.

-

-

Experimental Procedure:

-

Administer the test compound or vehicle to the mice via the chosen route of administration (e.g., intraperitoneal). A range of doses should be tested.

-

Immediately after administration, place each mouse individually into the center of an open-field activity chamber.

-

Record locomotor activity for a predefined period, typically 30-60 minutes. The automated system will record parameters such as total distance traveled, number of horizontal beam breaks, and number of vertical beam breaks (rearing).

-

-

Data Analysis:

-

Analyze the collected data in time bins (e.g., 5-minute intervals) to assess the time course of any effects.

-

Compare the total activity counts (distance, horizontal, and vertical) between the vehicle-treated group and the groups treated with different doses of the test compound using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

A significant increase in locomotor activity would suggest a stimulant effect, while a significant decrease would suggest a sedative or depressant effect.

-

Caption: Locomotor Activity Assessment Workflow.

Conclusion

N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a molecule of interest primarily due to its foundational role in the synthesis of complex and clinically significant CNS agents. While its own biological activity profile is not well-defined in the existing literature, its chemical structure strongly suggests a potential for interaction with monoamine systems. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of its pharmacological properties. Further research is warranted to fully characterize the biological activity of this core scaffold, which could provide valuable insights for the design of novel psychoactive compounds.

References

An In-Depth Technical Guide to N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

IUPAC Name: N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

This technical guide provides a comprehensive overview of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, a key chemical intermediate and a foundational structure in the development of neurologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a cyclic amine with a tetralin core. Its chemical structure is the basis for a variety of pharmacologically active molecules.

| Property | Value | Source |

| IUPAC Name | N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | [1] |

| CAS Number | 10409-15-1 | [1] |

| Molecular Formula | C₁₁H₁₅N | [1] |

| Molecular Weight | 161.24 g/mol | [1] |

| Physical Form | Liquid | |

| InChI | InChI=1S/C11H15N/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,11-12H,4,6,8H2,1H3 | [1] |

| SMILES | CNC1CCCC2=CC=CC=C12 | [1] |

Synthesis

The synthesis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can be achieved through reductive amination of 1-tetralone. A representative experimental protocol is provided below.

Experimental Protocol: Synthesis via Reductive Amination

Materials:

-

1-Tetralone

-

Methylamine (solution in THF or ethanol)

-

Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 1-tetralone (1.0 eq) in an appropriate solvent such as dichloromethane or 1,2-dichloroethane, add a solution of methylamine (1.2-1.5 eq).

-

Add a catalytic amount of glacial acetic acid to the mixture to facilitate imine formation.

-

Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

-

Carefully add the reducing agent, such as sodium triacetoxyborohydride (1.5-2.0 eq), portion-wise to the reaction mixture.

-

Continue stirring the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Biological Activity and Mechanism of Action

N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine itself is primarily a building block for more complex molecules.[2] Its derivatives, however, have shown significant activity at various monoamine receptors and transporters, playing a crucial role in the development of antidepressants and antipsychotics. The biological activity is highly dependent on the stereochemistry and the nature of substituents on the tetralin ring.

Interaction with Serotonin Receptors

Derivatives of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine are known to interact with several serotonin (5-HT) receptor subtypes, particularly the 5-HT2 family (5-HT2A, 5-HT2B, and 5-HT2C) and the 5-HT7 receptor.[3]

-

5-HT2C Receptor: Analogs of this compound have been developed as potent and selective agonists for the 5-HT2C receptor.[4] Activation of 5-HT2C receptors is a therapeutic strategy for the treatment of obesity and psychiatric disorders.[5][6]

-

5-HT2A and 5-HT2B Receptors: Some derivatives act as antagonists or inverse agonists at 5-HT2A and 5-HT2B receptors, which can be beneficial in mitigating side effects associated with non-selective 5-HT2C agonists, such as hallucinations (5-HT2A) and cardiac valvulopathy (5-HT2B).[5][7]

-

5-HT7 Receptor: N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, derived from the core structure, have been identified as potent 5-HT7 receptor agonists.[3]

Interaction with Dopamine Receptors

Certain dihydroxy-substituted analogs of 2-amino-1,2,3,4-tetrahydronaphthalene have been shown to be potent dopamine D1 receptor agonists.[8][9] The position of the amino group and other substituents significantly influences the affinity and selectivity for different dopamine receptor subtypes. N,N-disubstituted 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene analogues have been explored for their dopamine agonist activity.[10]

Interaction with Monoamine Transporters

The well-known antidepressant sertraline is a potent and selective serotonin reuptake inhibitor (SSRI) and is a dichlorophenyl-substituted derivative of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.[11][12] It exhibits high affinity for the serotonin transporter (SERT) and to a lesser extent, for the dopamine transporter (DAT).[12]

Quantitative Data

The following tables summarize the binding affinities (Ki values) of various derivatives of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine for key serotonin and dopamine receptors, as well as monoamine transporters. It is important to note that this data is for derivatives and not the parent compound itself.

Table 1: Binding Affinities (Ki, nM) of Aminotetralin Derivatives at Serotonin Receptors

| Compound | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT7 | Source |

| (-)-trans-4-(3'-bromophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine | Antagonist | Inverse Agonist | Agonist | - | [5] |

| 4-(2-methoxyphenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide | >1000 | - | - | 0.22 (agonist) | [3] |

| Sertraline | - | - | - | - |

Table 2: Binding Affinities (Ki, nM) of Aminotetralin Derivatives at Dopamine Receptors and Monoamine Transporters

| Compound | D1 | D2 | SERT | DAT | NET | Source |

| Sertraline | >1000 | >1000 | 0.29 | 25 | 250 | [12] |

| 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (6,7-ADTN) | Agonist | - | - | - | - | [8] |

Signaling Pathways

The interaction of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine derivatives with serotonin and dopamine receptors triggers specific intracellular signaling cascades.

5-HT2C Receptor Signaling Pathway

Activation of the 5-HT2C receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[6][13]

References

- 1. N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | C11H15N | CID 46475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride [myskinrecipes.com]

- 3. Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-hydroxytryptamine7 receptor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel 4-Substituted-N,N-dimethyltetrahydronaphthalen-2-amines: Synthesis, Affinity, and In Silico Docking Studies at Serotonin 5-HT2-type and Histamine H1 G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Aminotetralin-Type Serotonin (5-HT) 2C Receptor-Specific Agonist and 5-HT2A Competitive Antagonist/5-HT2B Inverse Agonist with Preclinical Efficacy for Psychoses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel aminotetralin-type serotonin (5-HT) 2C receptor-specific agonist and 5-HT2A competitive antagonist/5-HT2B inverse agonist with preclinical efficacy for psychoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. C(2)-Methylation abolishes DA1 dopamine agonist activity of 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (6,7-ADTN): steric intolerance by the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure--activity relationships of n-substituted dopamine and 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene analogues: behavioral effects in lesioned and reserpinized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sertraline - Wikipedia [en.wikipedia.org]

- 13. The activity of the serotonin receptor 2C is regulated by alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]

Safety and Hazards of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available safety and hazard information for N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. It is intended for informational purposes for a technical audience and should not be considered a substitute for a comprehensive risk assessment. Direct toxicological data for this specific compound is limited, and much of the quantitative information presented is based on the parent compound, 1,2,3,4-tetrahydronaphthalene. This information should be interpreted with caution.

Introduction

N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a synthetic organic compound with a structural resemblance to known psychoactive agents and neurotransmitters.[1][2] This structural similarity suggests potential applications in the development of central nervous system (CNS) agents.[2] As with any novel compound in drug discovery and development, a thorough understanding of its safety and hazard profile is paramount. This guide provides an in-depth overview of the known and potential hazards associated with N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, drawing from available data sources.

Hazard Identification and Classification

Based on aggregated data from multiple suppliers, N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is classified under the Globally Harmonized System (GHS) with the following hazard statements.[3]

Table 1: GHS Hazard Classification for N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |

Source: Aggregated GHS information from PubChem.[3]

Signal Word: Warning[3]

Pictograms:

Toxicological Data

Table 2: Acute Toxicity Data for 1,2,3,4-Tetrahydronaphthalene (Parent Compound)

| Endpoint | Species | Route | Value |

| LD50 | Rat (male) | Oral | 2860 mg/kg bw |

| LD50 | Rabbit (male) | Dermal | 16,800 mg/kg bw |

| LC | Rat (male) | Inhalation | > 1300 mg/m³ (8 hours, no mortality) |

Source: OECD SIDS Report for 1,2,3,4-TETRAHYDRONAPHTHALENE.[4]

Genotoxicity and Carcinogenicity

There are no specific studies on the genotoxicity or carcinogenicity of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. For the parent compound, 1,2,3,4-tetrahydronaphthalene, no mutagenic activity was detected in two in vivo micronucleus assays in mice.[4]

Reproductive and Developmental Toxicity

Specific data on the reproductive and developmental toxicity of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is not available. Studies on the parent compound, 1,2,3,4-tetrahydronaphthalene, showed no indications of adverse effects on reproductive organs in a 13-week study.[4]

Potential Mechanisms of Action and Signaling Pathways (Hypothetical)

Due to its structural similarity to CNS-active compounds, it is plausible that N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine interacts with neurotransmitter systems. A hypothetical mechanism could involve the modulation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. This could occur through various mechanisms, including reuptake inhibition or receptor binding. The following diagram illustrates a speculative signaling pathway.

Caption: Hypothetical mechanism of action via monoamine transporter inhibition.

Experimental Protocols

Specific, validated experimental protocols for the toxicological assessment of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine are not published. The following outlines a general workflow for its toxicological evaluation and a proposed analytical method based on common practices for similar compounds.

General Toxicological Assessment Workflow

Caption: General workflow for toxicological assessment of a novel compound.

Proposed Analytical Method for Quantification in Biological Matrices

Objective: To quantify N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine in plasma or urine.

Methodology: High-Performance Liquid Chromatography with Mass Spectrometric Detection (HPLC-MS).

-

Sample Preparation:

-

Plasma: Protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is collected and evaporated to dryness, then reconstituted in the mobile phase.

-

Urine: Dilution with a suitable buffer, followed by solid-phase extraction (SPE) for cleanup and concentration. The eluate is evaporated and reconstituted.

-

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: A typical flow rate of 0.2-0.5 mL/min.

-

Temperature: Column oven set to a constant temperature, e.g., 40°C.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Precursor and product ion transitions would need to be optimized for the target analyte and an internal standard.

-

Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: In case of insufficient ventilation, wear a suitable respirator.

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.

Spill and Disposal:

-

Absorb spillage with non-combustible, absorbent material.

-

Dispose of contents/container to an approved waste disposal plant.

Conclusion

N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a compound with potential biological activity that requires careful handling due to its identified hazards, including oral toxicity and irritation to the skin, eyes, and respiratory system. Significant data gaps exist regarding its quantitative toxicity, chronic effects, and specific mechanisms of action. The information provided for the parent compound, 1,2,3,4-tetrahydronaphthalene, offers a preliminary indication of its potential toxicological profile, but further studies on the N-methylated amine are essential for a comprehensive risk assessment. Researchers and drug development professionals should adhere to strict safety protocols when handling this compound and consider conducting further toxicological evaluations as part of its development process.

References

- 1. Buy 4-Methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-1-amine [smolecule.com]

- 2. N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride [myskinrecipes.com]

- 3. N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | C11H15N | CID 46475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

An In-Depth Technical Guide to N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a synthetic compound belonging to the aminotetralin class of molecules. While not a therapeutic agent in itself, it serves as a crucial chemical intermediate and a foundational scaffold in the development of pharmacologically active compounds, most notably as a precursor to the selective serotonin reuptake inhibitor (SSRI), Sertraline.[1] This technical guide provides a comprehensive overview of the synthesis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, places it within the broader context of aminotetralin pharmacology, and discusses its relationship to monoamine transporter modulation.

Introduction

The tetralin (1,2,3,4-tetrahydronaphthalene) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. The introduction of an amino group to this structure gives rise to the aminotetralin class, which has been extensively explored for its interactions with central nervous system targets. N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine represents a simple yet important member of this class, primarily recognized for its role as a building block in the synthesis of more complex pharmaceutical agents. Its structural similarity to monoamine neurotransmitters has driven investigations into the pharmacological activity of its derivatives.

Synthesis and Experimental Protocols

The primary and most direct method for the synthesis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is through the reductive amination of 1-tetralone with methylamine. This reaction proceeds via the formation of an intermediate imine, which is then reduced to the final amine product.

General Reaction Scheme: Reductive Amination

Caption: General workflow for the synthesis via reductive amination.

Detailed Experimental Protocol: Reductive Amination

Materials:

-

1-Tetralone

-

Methylamine (solution in a suitable solvent, e.g., THF or ethanol)

-

Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (NaBH(OAc)3)

-

Methanol or Ethanol

-

Acetic acid (catalytic amount)

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 1-tetralone (1 equivalent) in methanol or ethanol. Add a solution of methylamine (1.5-2 equivalents) to the flask. Add a catalytic amount of acetic acid to maintain a slightly acidic pH (around 5-6), which facilitates imine formation. Stir the reaction mixture at room temperature for 1-2 hours.

-

Reduction: To the solution containing the intermediate imine, carefully add sodium cyanoborohydride or sodium triacetoxyborohydride (1.5 equivalents) portion-wise. These reducing agents are selective for the imine in the presence of the unreacted ketone.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by slowly adding water. Remove the bulk of the organic solvent under reduced pressure. Add diethyl ether or ethyl acetate to the aqueous residue and basify with a saturated sodium bicarbonate solution to a pH of 8-9. Separate the organic layer.

-

Extraction and Purification: Extract the aqueous layer with two additional portions of diethyl ether or ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C11H15N |

| Molecular Weight | 161.24 g/mol [2] |

| CAS Number | 10409-15-1[2] |

| Appearance | Liquid |

| Boiling Point | Data not readily available |

| Solubility | Soluble in common organic solvents |

Biological Context and Pharmacological Significance

The primary pharmacological interest in the N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine scaffold lies in its relationship to monoamine transporters. Monoamine transporters (MATs), including the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET), are crucial for regulating neurotransmitter levels in the synaptic cleft.[3] Inhibition of these transporters can lead to therapeutic effects in a variety of central nervous system disorders.

While specific binding affinity data for N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine at the monoamine transporters is not extensively published, structure-activity relationship (SAR) studies of aminotetralin derivatives suggest that this core structure is a key determinant for interaction with these transporters. The development of Sertraline, a potent and selective serotonin reuptake inhibitor (SSRI), from this chemical class underscores the importance of the aminotetralin scaffold.

Relationship to Sertraline and Monoamine Transporter Inhibition

Sertraline is a dichlorinated phenyl-tetralin derivative of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. The addition of the dichlorophenyl group significantly enhances its potency and selectivity for the serotonin transporter.

Caption: Logical relationship from the core scaffold to Sertraline's action.

The presumed mechanism of action for compounds based on this scaffold involves binding to the monoamine transporters and blocking the reuptake of their respective neurotransmitters from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of the neurotransmitter in the synapse, thereby enhancing neurotransmission.

Putative Signaling Pathway Modulation

By inhibiting monoamine reuptake, derivatives of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine indirectly modulate downstream signaling pathways activated by these neurotransmitters. For instance, by increasing synaptic serotonin levels, SSRIs like Sertraline lead to prolonged activation of various serotonin receptors (5-HTRs) on both presynaptic and postsynaptic neurons. This can trigger a cascade of intracellular events, including the modulation of adenylyl cyclase and phospholipase C pathways, ultimately leading to changes in gene expression and neuronal function that are thought to underlie their therapeutic effects in depression and other mood disorders.

Caption: Putative signaling pathway modulation by aminotetralin derivatives.

Conclusion

N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a foundational molecule in the field of medicinal chemistry, particularly in the development of drugs targeting the central nervous system. While its own pharmacological profile is not extensively characterized, its role as a key synthetic precursor for potent monoamine reuptake inhibitors like Sertraline highlights the significance of the aminotetralin scaffold. Further investigation into the direct pharmacological activities of this and other simple aminotetralins could provide valuable insights into the fundamental structural requirements for interaction with monoamine transporters and other CNS targets, potentially guiding the design of novel therapeutic agents.

References

An In-Depth Technical Review of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a synthetic compound belonging to the aminotetralin class of molecules. Its rigid, conformationally restricted structure, which incorporates a phenethylamine moiety, has made it and its derivatives subjects of interest in medicinal chemistry and pharmacology. This technical guide provides a comprehensive review of the available scientific literature on N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, focusing on its synthesis, pharmacological activity, and potential as a scaffold for drug design. While direct research on this specific molecule is limited, this review draws insights from studies on its close structural analogs, including the well-known antidepressant sertraline, to infer its potential biological activities.

Physicochemical Properties

N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a secondary amine with the molecular formula C₁₁H₁₅N and a molecular weight of 161.24 g/mol .[1] Its structure consists of a tetrahydronaphthalene core with a methylamino group attached to the first carbon atom of the saturated ring.

Table 1: Physicochemical Properties of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅N | PubChem |

| Molecular Weight | 161.24 g/mol | PubChem |

| IUPAC Name | N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | PubChem |

| CAS Number | 10409-15-1 | PubChem |

| SMILES | CNC1CCCC2=CC=CC=C12 | PubChem |

Synthesis and Experimental Protocols

The synthesis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine and its derivatives can be achieved through various synthetic routes. A common approach involves the reductive amination of 1-tetralone.

General Experimental Protocol for Reductive Amination:

A general procedure for the synthesis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine via reductive amination of 1-tetralone is as follows:

-

Imine Formation: 1-tetralone is reacted with methylamine in a suitable solvent (e.g., methanol, ethanol, or toluene) to form the corresponding N-methyl imine. This reaction is often facilitated by a dehydrating agent or by azeotropic removal of water.

-

Reduction: The resulting imine is then reduced to the secondary amine. Common reducing agents for this step include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂/Pd-C).

-

Purification: The final product is purified using standard techniques such as distillation or chromatography to yield N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.

A more specific, though related, synthesis for a key intermediate in the production of sertraline, N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine, involves the condensation of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalone with monomethylamine in ethanol.[2] This intermediate is then catalytically reduced.[2]

Caption: General synthesis workflow for N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.

Pharmacological Profile and Biological Activity

Direct pharmacological data for N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is scarce in the public domain. However, the activities of its structurally related analogs, particularly those with substitutions on the tetralin and phenyl rings, provide strong indications of its likely biological targets. The aminotetralin scaffold is a well-established pharmacophore for interacting with monoamine transporters and G-protein coupled receptors (GPCRs).

Serotonergic System

The most prominent derivative of this class is sertraline ((1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine), a potent and selective serotonin reuptake inhibitor (SSRI).[3] Sertraline binds to the serotonin transporter (SERT), inhibiting the reuptake of serotonin from the synaptic cleft and thereby enhancing serotonergic neurotransmission.[4]

Studies on various N-substituted 1,2,3,4-tetrahydronaphthalen-1-yl derivatives have shown high affinity for serotonin 5-HT₇ receptors.[5] For instance, certain analogs have demonstrated potent agonist activity at the 5-HT₇ receptor.[5]

Dopaminergic System

Derivatives of 2-aminotetralin are known to possess dopamine receptor stimulating activity. While the core compound of this review is a 1-aminotetralin, the general structure suggests a potential interaction with the dopaminergic system. Studies on 2-aminotetralin analogs have shown that N-alkylation can influence dopamine receptor agonism.

Monoamine Oxidase Inhibition

Some conformationally rigid analogs of N,N-dimethylcinnamylamine, which share structural similarities with tetralins, have been shown to be inhibitors of monoamine oxidase (MAO).[6] For example, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a known inactivator of MAO.[6] This suggests that N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine could potentially exhibit inhibitory activity against MAO-A or MAO-B, enzymes crucial for the metabolism of monoamine neurotransmitters.

Structure-Activity Relationships (SAR)

The pharmacological activity of aminotetralin derivatives is highly dependent on their substitution patterns.

-

N-Alkylation: The nature of the alkyl group on the nitrogen atom can significantly impact potency and selectivity for different monoamine transporters and receptors.

-

Ring Substitution: Substitutions on the aromatic ring of the tetrahydronaphthalene moiety, as seen in sertraline with its dichlorophenyl group, are critical for high-affinity binding to specific targets like SERT.

Caption: Key structural modifications influencing pharmacological activity.

Potential Signaling Pathways

Based on the activity of its analogs, N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is likely to modulate monoaminergic signaling pathways.

-

Serotonin Transporter (SERT) Inhibition: By blocking SERT, the compound would increase the concentration of serotonin in the synapse, leading to enhanced activation of postsynaptic serotonin receptors. This is the primary mechanism of action for SSRIs like sertraline.

-

Dopamine Transporter (DAT) and Receptor Interaction: Potential interaction with DAT and dopamine receptors (D1, D2, D3) could modulate dopaminergic signaling, which is implicated in mood, motivation, and motor control.

-

Monoamine Oxidase (MAO) Inhibition: If the compound inhibits MAO, it would lead to decreased degradation of monoamine neurotransmitters (serotonin, dopamine, norepinephrine), thereby increasing their synaptic availability.

Caption: Potential interactions with monoaminergic signaling pathways.

Conclusion and Future Directions